
Isoquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline-6-carboxamide is a compound that falls under the category of isoquinolines . Isoquinolines are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of isoquinoline derivatives has been a topic of interest in organic chemistry. The Pictet-Spengler reaction is a classical method for the synthesis of tetrahydroisoquinolines . This reaction involves the cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The InChI code for this compound is1S/C10H8N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H2,11,13) . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 172.19 .Scientific Research Applications
Cytotoxic Activity in Cancer Research
Isoquinoline-6-carboxamide and its derivatives have been explored for their cytotoxic activity against various cancer cell lines. For instance, Deady et al. (2000) synthesized benzimidazo[2,1-a]isoquinolines with carboxamide side chains and found that the 1- and 11-carboxamides showed significant cytotoxicity, demonstrating potential as anti-cancer agents (Deady et al., 2000). Additionally, Bu et al. (2001) reported the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives with cationic side chains, showing substantial growth delays in in vivo cancer models, particularly the 11-carboxamide, suggesting potential therapeutic applications (Bu et al., 2001).
Mass Spectrometry and Analytical Applications
Isoquinoline carboxamides have been studied for their unique mass spectrometric dissociation pathways. Beuck et al. (2009) investigated the collision-induced dissociation behavior of various substituted isoquinoline-3-carboxamides, providing insights into their fragmentation behavior and offering analytical tools for screening in clinical and forensic drug testing (Beuck et al., 2009).
Radioligands for Imaging
Yu et al. (2008) synthesized and characterized isoquinoline carboxamide derivatives for potential use as PET radioligands in imaging peripheral benzodiazepine receptors. This research highlights the potential of these compounds in diagnostic imaging and neurobiological research (Yu et al., 2008).
Chemical Synthesis and Catalysis
Research by Luo et al. (2019) describes the use of Isoquinoline-1-carboxamide (IQA) as a directing group in palladium-catalyzed alkenyl C–H bond alkylation, highlighting its utility in the field of chemical synthesis and catalysis (Luo et al., 2019).
Neurological Research
Krestinina et al. (2017) explored the effects of isoquinoline carboxamide on the differentiation of mouse neuroblastoma cells. Their findings suggest that isoquinoline carboxamide can induce cell differentiation and suppress proliferation, indicating potential applications in neurological and cancer research (Krestinina et al., 2017).
Anti-Inflammatory Applications
Do et al. (2020) synthesized isoquinoline-1-carboxamides and evaluated their anti-inflammatory and anti-migratory activities in microglial cells. Their findings indicate the potential of these compounds in treating neurodegenerative disorders associated with neuroinflammation (Do et al., 2020).
Safety and Hazards
Future Directions
Isoquinoline derivatives have been studied for their potential biological activities and therapeutic applications . The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Therefore, future research may focus on exploring the biological activities of Isoquinoline-6-carboxamide and developing more efficient synthesis methods.
Mechanism of Action
Target of Action
Isoquinoline-6-carboxamide primarily targets the peripheral benzodiazepine receptor (PBR) . This receptor shares a close physical association with the permeability transition pore complex (PTPC), a pivotal regulator of cell death located at mitochondrial contact sites . It also targets protein kinases (PKs) , which are the main regulators of cell survival and proliferation .
Mode of Action
This compound interacts with its targets, leading to changes in cellular processes. For instance, it induces antioxidant inhibitable collapse of the inner mitochondrial membrane potential and mitochondrial swelling in certain human leukemia cells . It also down-regulates Bcl-2 and up-regulates BAX and Caspase-3 .
Biochemical Pathways
The compound affects several biochemical pathways. This suggests that the cytotoxicity of this compound relies upon Bcl-2 resistant generation of oxidative stress . It also inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs) including extracellular signal-regulated kinase 1/2, c-Jun N-terminal kinase, and p38 MAPK .
Pharmacokinetics
The ADME properties of this compound derivatives have been assessed in silico. All of the most potent compounds are orally bioavailable without blood-brain barrier penetration . This suggests that these compounds have good absorption, distribution, metabolism, and excretion properties, which can impact their bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are significant. It shows good anti-proliferative activities against several cell lines . It also suppresses lipopolysaccharide (LPS)-induced inflammation and cell migration in BV2 microglial cells .
Biochemical Analysis
Biochemical Properties
Isoquinoline-6-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have potential as an anti-proliferative agent, apoptotic inducer, and Pim-1 kinase inhibitor . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
This compound can have profound effects on various types of cells and cellular processes. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Properties
IUPAC Name |
isoquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)8-1-2-9-6-12-4-3-7(9)5-8/h1-6H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJVWMQHKCGMLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2771778.png)
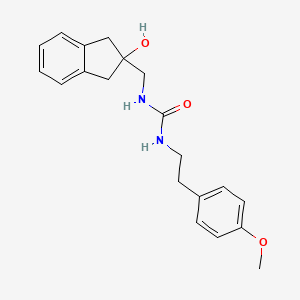
![1,3-dimethyl-5-(4-(methylthio)phenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2771782.png)

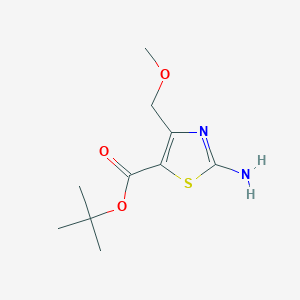
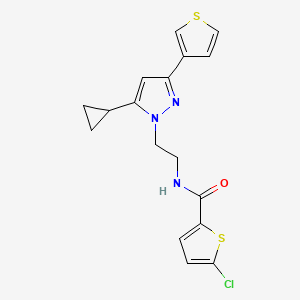
![ethyl (E)-2-[(2,4-dichlorophenyl)methyl]-3-oxo-5-(2,2,2-trifluoroethylamino)pent-4-enoate](/img/structure/B2771786.png)

![(E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2771789.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2771792.png)
![4-butoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2771795.png)
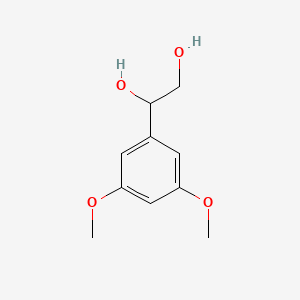
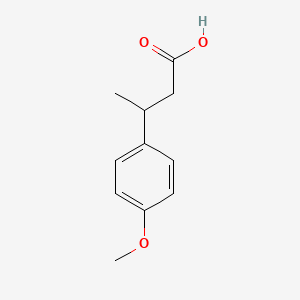
![N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B2771800.png)
